1-[2-[2-(1-Adamantyl)-4-methoxyphenyl]-5-methoxyphenyl]adamantane
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Overview
Description
1-[2-[2-(1-Adamantyl)-4-methoxyphenyl]-5-methoxyphenyl]adamantane is a complex organic compound characterized by its unique adamantane core structure. Adamantane derivatives are known for their stability and rigidity, making them valuable in various fields such as medicinal chemistry, materials science, and nanotechnology .
Preparation Methods
The synthesis of 1-[2-[2-(1-Adamantyl)-4-methoxyphenyl]-5-methoxyphenyl]adamantane typically involves multiple steps, starting with the functionalization of the adamantane core. Common synthetic routes include:
Reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene: to produce 4-(2-adamantylidene)naphthalene-1(4H)-one.
Addition of 1-bromo-2-hydroxynaftalene to ketone: to produce 1-(2-adamantylidene)naphthalene-2(1H)-one.
Industrial production methods often rely on catalytic processes and optimized reaction conditions to achieve high yields and purity. Techniques such as laser-induced dehydrogenation and oxidative dehydrogenation in the presence of iodine are also employed .
Chemical Reactions Analysis
1-[2-[2-(1-Adamantyl)-4-methoxyphenyl]-5-methoxyphenyl]adamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.
Substitution: Substitution reactions often occur at the methoxy groups, where nucleophiles replace the methoxy groups under specific conditions.
Common reagents used in these reactions include iodine, borane-THF complex, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[2-[2-(1-Adamantyl)-4-methoxyphenyl]-5-methoxyphenyl]adamantane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its stability and unique structural properties.
Mechanism of Action
The mechanism of action of 1-[2-[2-(1-Adamantyl)-4-methoxyphenyl]-5-methoxyphenyl]adamantane involves its interaction with specific molecular targets and pathways. The compound’s adamantane core provides a rigid framework that can interact with various biological molecules, potentially inhibiting or modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-[2-[2-(1-Adamantyl)-4-methoxyphenyl]-5-methoxyphenyl]adamantane can be compared with other adamantane derivatives, such as:
1-Adamantylacetic acid: Known for its use in the synthesis of sterically hindered ketenes.
1-Adamantaneethanol: Utilized in the synthesis of phthalocyanines and other complex molecules.
2-(1-Adamantyl)-1H-benzimidazole: Explored for its potential antiviral properties.
The uniqueness of this compound lies in its dual methoxyphenyl substitution, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C34H42O2 |
---|---|
Molecular Weight |
482.7 g/mol |
IUPAC Name |
1-[2-[2-(1-adamantyl)-4-methoxyphenyl]-5-methoxyphenyl]adamantane |
InChI |
InChI=1S/C34H42O2/c1-35-27-3-5-29(31(13-27)33-15-21-7-22(16-33)9-23(8-21)17-33)30-6-4-28(36-2)14-32(30)34-18-24-10-25(19-34)12-26(11-24)20-34/h3-6,13-14,21-26H,7-12,15-20H2,1-2H3 |
InChI Key |
DCARDDSXGONREP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=C(C=C2)OC)C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 |
Origin of Product |
United States |
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